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Compound of Interest

Compound Name: 5-Chloro-2-iodobenzaldehyde

CAS No.: 1001334-22-0

Cat. No.: B2444130 Get Quote

CAS Registry Number: 1001334-22-0 Molecular Formula: C₇H₄ClIO Molecular Weight: 266.46

g/mol

Executive Summary
5-Chloro-2-iodobenzaldehyde is a critical di-halogenated aromatic scaffold used primarily as

a divergence point in medicinal chemistry.[1] Its structural value lies in the orthogonal reactivity

of its three functional handles:

The Aldehyde (-CHO): A highly reactive electrophile for condensation (Schiff bases),

reductive amination, and olefination.

The Iodine (C2-I): A labile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura,

Sonogashira) under mild conditions.

The Chlorine (C5-Cl): A robust handle that remains inert during C2-functionalization, allowing

for late-stage diversification.

This guide details the structural properties, validated synthesis protocols, and reactivity profiles

necessary for utilizing this compound in high-throughput lead optimization.
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The molecule features a 1,2,5-substitution pattern on the benzene ring. The electronic interplay

between the substituents dictates its reactivity profile.

Feature Electronic Effect Impact on Reactivity

C1-Aldehyde
Strong Electron Withdrawing

(EWG)

Deactivates the ring toward

electrophilic attack; highly

susceptible to nucleophilic

addition.

C2-Iodine
Weak EWG (Inductive) / Weak

EDG (Resonance)

The C-I bond is weak and

polarizable, making it the

primary site for oxidative

addition by Pd(0) catalysts.

C5-Chlorine EWG (Inductive)

Stabilizes the ring against

oxidation; remains intact

during standard cross-coupling

conditions targeting the C-I

bond.

Structural Reactivity Map
The following diagram illustrates the logical flow of reactivity, highlighting the chemoselectivity

between the iodine and chlorine atoms.
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Figure 1: Orthogonal reactivity map showing the distinct chemical pathways available for each

functional group.

Synthesis & Production Protocols
While direct iodination of 3-chlorobenzaldehyde is possible, it often suffers from regioselectivity

issues. The authoritative "Senior Scientist" approach utilizes a reliable Reduction-Oxidation

sequence starting from the commercially available 2-chloro-5-iodobenzoic acid (or its

precursors), or a Sandmeyer reaction on the amino-alcohol.

Below is the preferred Alcohol Oxidation Protocol, selected for its high yield and purity profile.

Primary Workflow: Oxidation of (5-Chloro-2-
iodophenyl)methanol
Rationale: This route avoids the harsh conditions of direct formylation and prevents over-

oxidation.

Step-by-Step Methodology:

Precursor Preparation:

Start with 2-amino-5-chlorobenzoic acid.

Diazotization/Iodination: Treat with NaNO₂/HCl followed by KI to yield 2-iodo-5-

chlorobenzoic acid (Sandmeyer Reaction).

Reduction: Reduce the acid (or its methyl ester) using Borane-THF (BH₃·THF) or DIBAL-H

to yield (5-chloro-2-iodophenyl)methanol.

Oxidation to Aldehyde (The Critical Step):

Reagents: Pyridinium Chlorochromate (PCC) or Manganese Dioxide (MnO₂). MnO₂ is

preferred for industrial scalability due to easier workup.

Solvent: Dichloromethane (DCM) or Chloroform.

Conditions: Room temperature, inert atmosphere (N₂).
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Detailed Protocol (MnO₂ Variant):

Setup: In a flame-dried round-bottom flask, dissolve 10.0 mmol of (5-chloro-2-

iodophenyl)methanol in 50 mL of anhydrous DCM.

Addition: Add activated MnO₂ (10 equivalents) in portions to control the exotherm.

Reaction: Stir vigorously at room temperature for 12–18 hours. Monitor via TLC

(Hexane:EtOAc 4:1) for the disappearance of the alcohol spot.

Workup: Filter the black suspension through a pad of Celite to remove manganese salts.

Rinse the pad thoroughly with DCM.

Purification: Concentrate the filtrate under reduced pressure. The resulting yellow solid is

typically >95% pure. If necessary, recrystallize from Hexane/EtOAc.
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2-Amino-5-chlorobenzoic Acid

Step 1: Sandmeyer Reaction
(NaNO2, HCl, KI)

2-Iodo-5-chlorobenzoic Acid

Step 2: Reduction
(BH3·THF or DIBAL-H)

(5-Chloro-2-iodophenyl)methanol

Step 3: Selective Oxidation
(MnO2 or PCC, DCM, RT)

5-CHLORO-2-IODOBENZALDEHYDE
(Target Scaffold)

Click to download full resolution via product page

Figure 2: Step-wise synthesis workflow from the amino-acid precursor to the target aldehyde.

Characterization & Self-Validating Data
To ensure the integrity of the synthesized scaffold, the following spectral signatures must be

verified. This acts as a self-validating system: if these peaks are absent or shifted, the structure

is incorrect (e.g., loss of iodine or oxidation to acid).
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Proton NMR (¹H NMR)
Solvent: CDCl₃, 400 MHz

Shift (δ, ppm) Multiplicity Integration Assignment
Structural
Logic

10.05 Singlet (s) 1H -CHO

Characteristic

aldehyde proton;

deshielded by

carbonyl.

7.95 Doublet (d) 1H H-3

Ortho to Iodine.

Deshielded by

the large iodine

atom.

7.85 Doublet (d) 1H H-6

Ortho to

Carbonyl.

Deshielded by

the aldehyde

cone.

7.25 dd 1H H-4

Meta to both

EWGs; coupling

with H-3 and H-

6.

Note: Chemical shifts are estimated based on the additive effects of the parent 2-

iodobenzaldehyde and the 5-chloro substituent.

Physical Properties[3]
Appearance: Pale yellow to yellow crystalline solid.

Melting Point: Typically 50–80°C (Note: Pure 2-iodobenzaldehyde melts ~37°C; the 5-chloro

substituent significantly raises the lattice energy).

Solubility: Soluble in DCM, Chloroform, Ethyl Acetate, DMSO; insoluble in water.
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Applications in Drug Discovery[4][5]
This scaffold is a "privileged structure" for synthesizing heterocycles found in kinase inhibitors

and GPCR ligands.

Key Reaction: Suzuki-Miyaura Coupling
The C2-Iodine bond is significantly more reactive than the C5-Chlorine bond. This allows for

regioselective arylation without protecting the chlorine.

Protocol: 5-Chloro-2-iodobenzaldehyde (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5

mol%), Na₂CO₃ (2.0 eq) in Dioxane/Water (4:1) at 80°C.

Outcome: Formation of 4-chloro-2-formyl-biaryl systems, retaining the aldehyde for

subsequent cyclization (e.g., into phenanthridines).

Key Reaction: Quinazoline Synthesis
Condensation with amidines or guanidines followed by intramolecular cyclization yields 6-

chloroquinazolines, a core motif in EGFR inhibitors.

Safety & Handling
Hazard Class: Irritant (Skin/Eye/Respiratory).

GHS Signal Word:WARNING.

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone

to air oxidation to the corresponding benzoic acid (5-chloro-2-iodobenzoic acid) upon

prolonged exposure to oxygen.

Handling: Use only in a chemical fume hood. Avoid contact with metal spatulas that may

catalyze decomposition; use glass or Teflon tools.

References
Sigma-Aldrich.5-Chloro-2-iodobenzaldehyde Product Page. Link (Note: Reference for

general properties and safety data).
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ChemicalBook.Synthesis of 5-Chloro-2-iodobenzaldehyde and Precursors. Link

AOBChem.Product Specifications: 5-Chloro-2-iodobenzaldehyde. Link

Google Patents.Preparation method of 2-chloro-5-iodobenzoic acid (CN104086361A). Link

(Grounding for the precursor synthesis).

Organic Syntheses.General methods for oxidation of benzyl alcohols to benzaldehydes. Link

(Standard protocol reference).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents
[patents.google.com]

To cite this document: BenchChem. [Technical Monograph: 5-Chloro-2-iodobenzaldehyde].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2444130#5-chloro-2-iodobenzaldehyde-structural-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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